

Application Notes and Protocols for the Organocatalytic Synthesis of AG-041R

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Compound of Interest		
Compound Name:	AG-041R	
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This document provides detailed application notes and protocols for the organocatalytic synthesis of **AG-041R**, a potent gastrin/cholecystokinin B (CCK-B) receptor antagonist. The focus is on asymmetric organocatalytic methods that offer high enantioselectivity and yield.

Introduction to AG-041R and its Synthesis

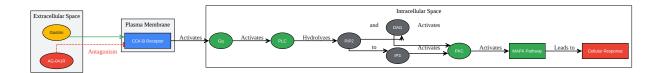
AG-041R is a selective antagonist of the Gastrin/CCK-B receptor, making it a valuable tool in studying the physiological roles of gastrin and a potential therapeutic agent.[1] The development of efficient and stereoselective synthetic routes to **AG-041R** is of significant interest. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules like **AG-041R**, avoiding the use of metal catalysts and often proceeding under mild reaction conditions.[2] This document details two prominent organocatalytic approaches for the synthesis of key intermediates of **AG-041R**.

Gastrin/CCK-B Receptor Signaling Pathway

AG-041R exerts its biological effect by antagonizing the Gastrin/CCK-B receptor. Gastrin, upon binding to its G-protein coupled receptor (GPCR), the CCK-B receptor, initiates a signaling cascade that leads to various cellular responses, including gastric acid secretion and cell proliferation.[3][4] The pathway primarily involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through protein



kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[4] **AG-041R** blocks this initial binding of gastrin, thereby inhibiting the downstream signaling.



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Caption: Gastrin/CCK-B receptor signaling pathway and the antagonistic action of AG-041R.

Organocatalytic Synthesis Method 1: Asymmetric Mannich/Denitration Reaction

A highly enantioselective formal synthesis of **AG-041R** can be achieved through an organocatalytic Mannich reaction of ethyl nitroacetate to isatin-derived N-Boc ketimines, followed by a denitration step. This method provides access to the key 3-amino-2-oxindole core with excellent stereocontrol.

Experimental Workflow





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Caption: Workflow for the organocatalytic Mannich/denitration synthesis of an **AG-041R** precursor.

Experimental Protocol: Organocatalytic Mannich Reaction

This protocol is adapted from the work of Zhao, K., et al. (2015).

- Reaction Setup: To a dried vial, add the isatin-derived N-Boc ketimine (0.1 mmol, 1.0 equiv) and the organocatalyst (e.g., a quinine-derived thiourea, 0.02 mmol, 20 mol%).
- Solvent and Reagent Addition: Dissolve the solids in toluene (1.0 mL). Add ethyl nitroacetate (0.15 mmol, 1.5 equiv) to the solution.
- Reaction Conditions: Stir the reaction mixture at -20 °C.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Mannich adduct.

Quantitative Data



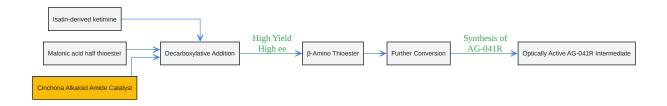
Entry	Substrate (Isatin Derivative)	Organocata lyst	Yield (%)	Diastereom eric Ratio (dr)	Enantiomeri c Excess (ee, %)
1	N-Boc-isatin ketimine	Quinine- thiourea A	95	>99:1	98
2	5-Bromo-N- Boc-isatin ketimine	Quinine- thiourea A	98	>99:1	99
3	5-Methoxy-N- Boc-isatin ketimine	Quinine- thiourea A	92	>99:1	97

Data is representative and based on the findings of Zhao, K., et al. (2015).

Organocatalytic Synthesis Method 2: Enantioselective Decarboxylative Addition

An alternative organocatalytic route to a key intermediate of **AG-041R** involves the enantioselective decarboxylative addition of a malonic acid half thioester to a ketimine derived from isatin. This reaction is efficiently catalyzed by N-heteroarenesulfonyl cinchona alkaloid amides.

Experimental Workflow



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